N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a pyrimidinyl group and a carboxamide group, making it a versatile molecule for chemical modifications and biological interactions.
Properties
Molecular Formula |
C18H22N6O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N6O3/c1-27-15-6-3-2-5-14(15)22-16(25)13-21-18(26)24-11-9-23(10-12-24)17-19-7-4-8-20-17/h2-8H,9-13H2,1H3,(H,21,26)(H,22,25) |
InChI Key |
JVQLLMWASFSQMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-(pyrimidin-2-yl)piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-hydroxyphenyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
- N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
- N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Uniqueness
N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Biological Activity
N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and inflammation. Its unique structural features, including a piperazine core and a pyrimidinyl moiety, suggest interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses several functional groups that may influence its biological activity. The compound's structure facilitates interactions with enzymes and receptors, which are crucial for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O3 |
| Molecular Weight | 365.42 g/mol |
| Functional Groups | Piperazine, Pyrimidine |
Biological Activity
Preliminary studies have indicated that this compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity:
Research has shown that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role as an anticancer agent.
2. Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating diseases characterized by chronic inflammation.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in cellular signaling pathways. These interactions may lead to alterations in gene expression and protein synthesis associated with cell growth and inflammation.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: In a study examining its anticancer properties, this compound was found to significantly reduce the viability of breast cancer cells (MCF-7) at concentrations above 10 µM over 48 hours. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Study 2: Another investigation focused on its anti-inflammatory effects in a mouse model of arthritis. Treatment with the compound resulted in a marked decrease in joint swelling and pain, correlating with reduced levels of TNF-alpha and IL-6 in serum samples.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{(furan-2-ylmethyl)amino}-4-(pyrimidin-2-yl)piperazine | Furan ring instead of methoxyphenyl | Anticancer activity observed |
| 4-(pyrimidin-2-yloxy)-N-[2-(4-fluorophenyl)piperazin] | Contains pyrimidine and piperazine | Anti-inflammatory properties noted |
| N-[4-(methylthio)phenyl]-N'-(pyridin-3-yloxy)urea | Urea linkage instead of carboxamide | Limited data on anticancer efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
